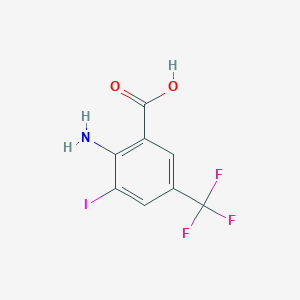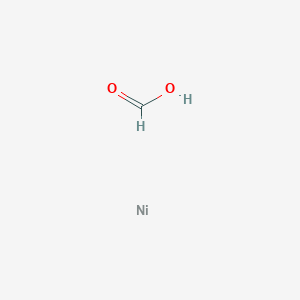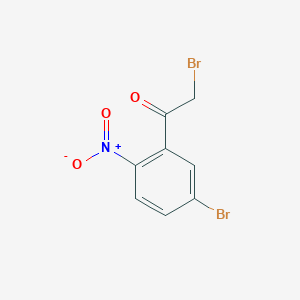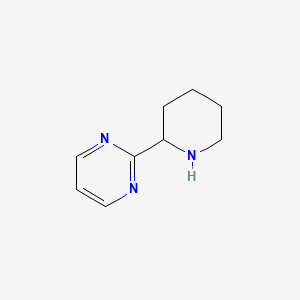![molecular formula C17H14O7 B12334948 (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B12334948.png)
(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione is a complex organic compound known for its unique pentacyclic structure. This compound is a derivative of aflatoxin G1, a mycotoxin produced by certain species of Aspergillus fungi. Aflatoxins are known for their potent hepatocarcinogenic properties and are of significant concern in food safety due to their presence as contaminants in various food products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione involves a multi-step process. The key steps include the reduction of a double bond in a coumarin derivative, followed by the ring opening of a lactone and the formation of a hemiacetal. These reactions typically require specific reagents such as zinc and acetic acid .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complexity and the specialized conditions required for its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve the desired product.
化学反応の分析
Types of Reactions: (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
科学的研究の応用
(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying complex organic reactions and mechanisms. In biology, it is used to investigate the effects of mycotoxins on cellular processes and to develop methods for detecting and mitigating aflatoxin contamination in food products. In medicine, research focuses on understanding its hepatocarcinogenic properties and exploring potential therapeutic interventions to counteract its toxic effects .
作用機序
The mechanism of action of (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione involves its interaction with cellular DNA, leading to mutations and carcinogenesis. The compound forms adducts with DNA, disrupting normal cellular processes and triggering a cascade of molecular events that result in liver cancer. The primary molecular targets include DNA and various enzymes involved in DNA repair and replication .
類似化合物との比較
Similar compounds to (3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione include other aflatoxins such as aflatoxin B1, B2, G1, and G2. These compounds share a similar pentacyclic structure and are produced by the same species of Aspergillus fungi. each aflatoxin has unique functional groups and varying degrees of toxicity. For instance, aflatoxin B1 is considered the most potent hepatocarcinogen among them .
特性
分子式 |
C17H14O7 |
|---|---|
分子量 |
346.17 g/mol |
IUPAC名 |
(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChIキー |
WPCVRWVBBXIRMA-MYLZBTPOSA-N |
異性体SMILES |
CO[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 |
正規SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B12334869.png)


![(1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol](/img/structure/B12334890.png)




![N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]-N-ethylcarbamate](/img/structure/B12334923.png)
![[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-](/img/structure/B12334924.png)
![8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12334928.png)
![2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine](/img/structure/B12334940.png)
![1,1'-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene]](/img/structure/B12334945.png)
![4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B12334951.png)
